2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid
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Overview
Description
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid is a compound with the molecular formula C8H15NO2. It is characterized by a cyclobutyl ring substituted with an amino group and a dimethyl group, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclobutyl precursor with an amino group under controlled conditions to introduce the desired substituents . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce functional groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutyl derivatives .
Scientific Research Applications
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[(1S,3S)-3-(2-aminothiazol-4-yl)-2,2-dimethylcyclobutyl]acetic acid: Similar structure but with an additional thiazole ring.
2-[(1S,3S)-3-(tert-butoxycarbonyl)amino]cyclobutyl]acetic acid: Contains a tert-butoxycarbonyl protecting group.
Uniqueness
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties. Its structural rigidity and functional groups make it a versatile compound for various applications .
Properties
CAS No. |
6331-07-3 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5(3-6(8)9)4-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
RMKJBBVOFCLYBL-WDSKDSINSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1N)CC(=O)O)C |
Canonical SMILES |
CC1(C(CC1N)CC(=O)O)C |
Origin of Product |
United States |
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